molecular formula C17H15Cl3N2O2 B5565715 2-(4-chloro-3,5-dimethylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

2-(4-chloro-3,5-dimethylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B5565715
M. Wt: 385.7 g/mol
InChI Key: ZEEWGRYBBSGVDC-ODCIPOBUSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a synthetic organic compound It is characterized by the presence of chloro, dimethylphenoxy, and acetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves the following steps:

    Preparation of 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide: This intermediate is synthesized by reacting 2-(4-chloro-3,5-dimethylphenoxy)acetic acid with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The intermediate is then reacted with 2,6-dichlorobenzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and hydrazide groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetohydrazide moiety.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. Pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
  • 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid
  • 2-(4-chloro-3,5-dimethylphenoxy)-5-methylaniline

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is unique due to the presence of both chloro and dimethylphenoxy groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in various fields, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O2/c1-10-6-12(7-11(2)17(10)20)24-9-16(23)22-21-8-13-14(18)4-3-5-15(13)19/h3-8H,9H2,1-2H3,(H,22,23)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEWGRYBBSGVDC-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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